molecular formula C12H17NO B13268851 1,4-Dimethyl-3-phenylpyrrolidin-3-ol

1,4-Dimethyl-3-phenylpyrrolidin-3-ol

Cat. No.: B13268851
M. Wt: 191.27 g/mol
InChI Key: XDFQFXXJLSXTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-phenylpyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-phenylpropanoic acid with methylamine, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing cellular signaling pathways .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1,4-dimethyl-3-phenylpyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c1-10-8-13(2)9-12(10,14)11-6-4-3-5-7-11/h3-7,10,14H,8-9H2,1-2H3

InChI Key

XDFQFXXJLSXTQA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1(C2=CC=CC=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.